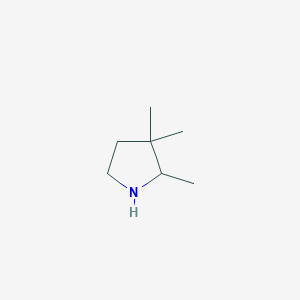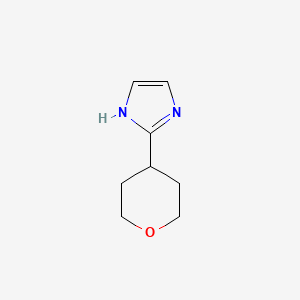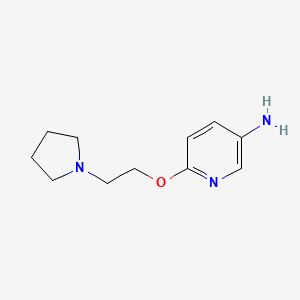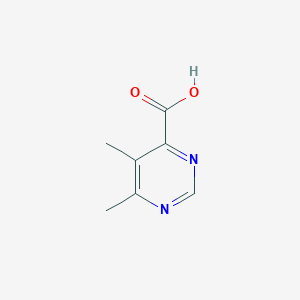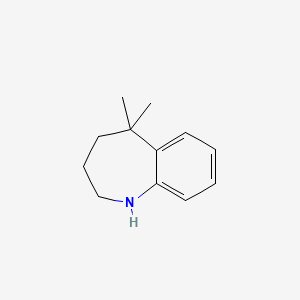
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine
Vue d'ensemble
Description
“1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” is a cyclic urea and used as a polar aprotic organic solvent . It is also used in the N-alkylation of chiral and O-alkylation of aldoses .
Synthesis Analysis
This compound can be used as a solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .Molecular Structure Analysis
The molecular formula of “1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” is C6H12N2O . The molecular weight is 128.17 .Chemical Reactions Analysis
“1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” can be used as a solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” include a boiling point of 146 °C/44 mmHg, a density of 1.06 g/mL at 25 °C, and a refractive index n20/D of 1.488 .Applications De Recherche Scientifique
-
N-Alkylation of Amines : DMPU is used as a versatile solvent in the N-alkylation of amines . The specific procedures and outcomes would depend on the particular amine and alkylating agent used.
-
O-Alkylation of Aldoses : DMPU can also be used in the O-alkylation of aldoses . Again, the specific procedures and outcomes would depend on the particular aldose and alkylating agent used.
-
Synthesis of Poly (Aryl Ethers) : DMPU is used in the synthesis of poly (aryl ethers) . The specific procedures and outcomes would depend on the particular aryl ethers being synthesized.
-
Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles : DMPU is used as a urea solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones . The specific procedures and outcomes would depend on the particular arylhydrazine hydrochlorides and 1,3-diketones used.
-
Synthesis of Poly (Aryl Ethers) : DMPU can also be used in the synthesis of poly (aryl ethers) . Again, the specific procedures and outcomes would depend on the particular aryl ethers being synthesized.
-
Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles : DMPU is used as a urea solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones . The specific procedures and outcomes would depend on the particular arylhydrazine hydrochlorides and 1,3-diketones used.
-
Synthesis of Poly (Aryl Ethers) : DMPU can also be used in the synthesis of poly (aryl ethers) . Again, the specific procedures and outcomes would depend on the particular aryl ethers being synthesized.
-
Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles : DMPU is used as a urea solvent in the synthesis of 1-aryl-3,4,5-substituted pyrazoles by cyclocondensation of arylhydrazine hydrochlorides with 1,3-diketones . The specific procedures and outcomes would depend on the particular arylhydrazine hydrochlorides and 1,3-diketones used.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5,5-dimethyl-1,2,3,4-tetrahydro-1-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(2)8-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7,13H,5,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRSCJWAKHJNQEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC2=CC=CC=C21)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepine | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



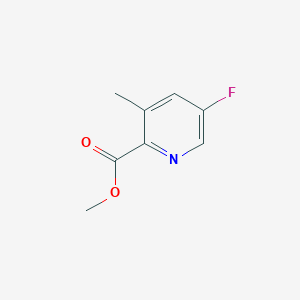


![5-[2-(Trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B1456875.png)
